molecular formula C7H16ClNO2S B6173481 rac-(3R,4R)-4-(propane-1-sulfinyl)pyrrolidin-3-ol hydrochloride, trans CAS No. 2490355-57-0

rac-(3R,4R)-4-(propane-1-sulfinyl)pyrrolidin-3-ol hydrochloride, trans

Cat. No. B6173481
CAS RN: 2490355-57-0
M. Wt: 213.7
InChI Key:
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Description

Rac-(3R,4R)-4-(propane-1-sulfinyl)pyrrolidin-3-ol hydrochloride, trans (also known as RPSOH) is a chiral sulfoxide that is used in a variety of scientific research applications. It is a white solid that is highly soluble in water and is commercially available in different concentrations. RPSOH is a versatile compound that can be used as a chiral auxillary in asymmetric synthesis, a reagent for the preparation of various optically active compounds, and a catalyst for the hydrolysis of esters. RPSOH is also used in the synthesis of chiral drugs and pharmaceuticals, as well as in the preparation of optically active compounds.

Scientific Research Applications

RPSOH is used in a variety of scientific research applications, including the synthesis of chiral drugs and pharmaceuticals, the preparation of optically active compounds, and asymmetric synthesis. It is also used as a reagent for the hydrolysis of esters, and as a catalyst for the hydrolysis of esters. Additionally, RPSOH is used in the synthesis of chiral compounds, such as the synthesis of chiral alcohols, chiral amines, and chiral carboxylic acids.

Mechanism of Action

RPSOH acts as a chiral auxillary in asymmetric synthesis, and as a catalyst for the hydrolysis of esters. It is also used as a chiral reagent for the preparation of various optically active compounds. RPSOH acts as a nucleophile in the hydrolysis of esters and is able to form a stable sulfoxide intermediate. This intermediate can then react with a variety of different electrophiles, such as alcohols, amines, and carboxylic acids, to form chiral compounds.
Biochemical and Physiological Effects
RPSOH has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. Additionally, RPSOH has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. Finally, RPSOH has been shown to have an inhibitory effect on the enzyme phosphodiesterase, which is involved in the breakdown of cAMP and cGMP.

Advantages and Limitations for Lab Experiments

RPSOH has several advantages for use in laboratory experiments. It is a highly soluble compound, which makes it easy to work with. Additionally, it is a versatile compound that can be used in a variety of different scientific research applications. Finally, it is a commercially available compound, which makes it easy to obtain. However, there are some limitations to using RPSOH in laboratory experiments. It is a highly reactive compound, which can lead to the formation of unwanted byproducts. Additionally, it is difficult to obtain optically pure samples of RPSOH, which can make it difficult to obtain consistent results in laboratory experiments.

Future Directions

There are several potential future directions for the use of RPSOH in scientific research. One potential direction is the use of RPSOH as a chiral auxillary in asymmetric synthesis. Additionally, RPSOH could be used in the synthesis of chiral drugs and pharmaceuticals. Finally, RPSOH could be used in the preparation of optically active compounds, such as chiral alcohols, chiral amines, and chiral carboxylic acids. Additionally, research could be conducted to explore the biochemical and physiological effects of RPSOH, as well as to develop new methods for its synthesis.

Synthesis Methods

RPSOH can be synthesized in a variety of ways, including the reaction of an aqueous solution of racemic 4-hydroxy-3-methyl-2-oxo-2H-pyran-6-sulfonic acid with aqueous hydrochloric acid. This reaction produces rac-(3R,4R)-4-(propane-1-sulfinyl)pyrrolidin-3-ol hydrochloride, trans in a high yield. Other methods for the synthesis of RPSOH include the reaction of 4-hydroxy-3-methyl-2-oxo-2H-pyran-6-sulfonic acid with sodium hydroxide, and the reaction of ethylene glycol with 4-hydroxy-3-methyl-2-oxo-2H-pyran-6-sulfonic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4R)-4-(propane-1-sulfinyl)pyrrolidin-3-ol hydrochloride, trans involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "L-proline", "1-propanesulfinamide", "Sodium hydride", "Methanol", "Hydrochloric acid", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: L-proline is reacted with 1-propanesulfinamide in the presence of sodium hydride to form the corresponding imine intermediate.", "Step 2: The imine intermediate is reduced with sodium borohydride to form the corresponding amine intermediate.", "Step 3: The amine intermediate is treated with methanol and hydrochloric acid to form the hydrochloride salt of the amine.", "Step 4: The hydrochloride salt is reacted with sodium bicarbonate to form the free base.", "Step 5: The free base is treated with hydrochloric acid to form the hydrochloride salt of the desired product, rac-(3R,4R)-4-(propane-1-sulfinyl)pyrrolidin-3-ol hydrochloride, trans.", "Step 6: The hydrochloride salt is isolated by filtration and washed with diethyl ether, sodium chloride solution, and water." ] }

CAS RN

2490355-57-0

Product Name

rac-(3R,4R)-4-(propane-1-sulfinyl)pyrrolidin-3-ol hydrochloride, trans

Molecular Formula

C7H16ClNO2S

Molecular Weight

213.7

Purity

95

Origin of Product

United States

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